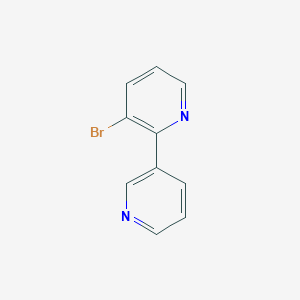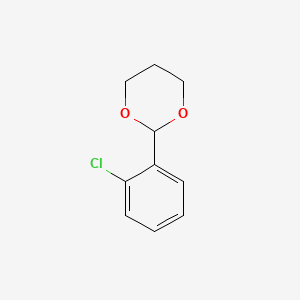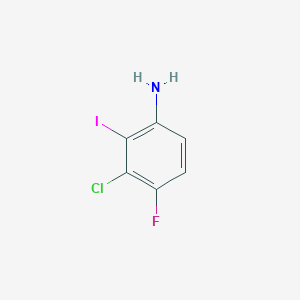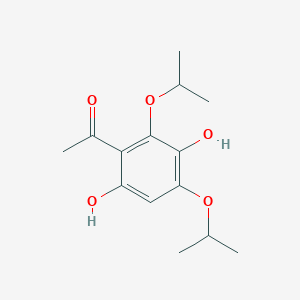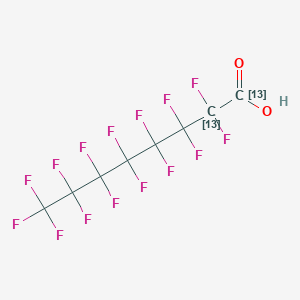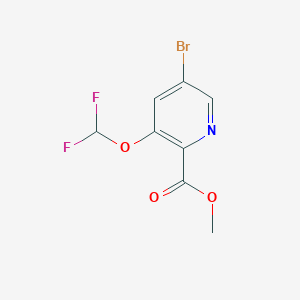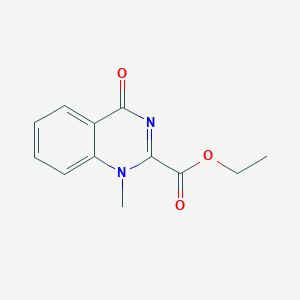
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 2-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
化学反应分析
Types of Reactions
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, 4-hydroxyquinazoline derivatives, and various substituted quinazoline compounds .
科学研究应用
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Quinazoline-2,4-diones: These derivatives are structurally related and possess similar chemical reactivity and applications.
Hydroquinoline derivatives: These compounds also contain a quinoline core and are used in various pharmaceutical and industrial applications.
Uniqueness
Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88267-66-7 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
ethyl 1-methyl-4-oxoquinazoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-11(15)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3 |
InChI 键 |
CBDKDWUIWXUANJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
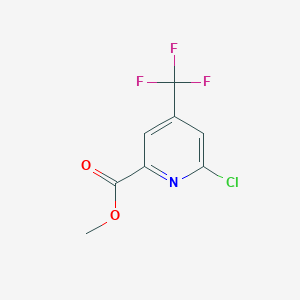
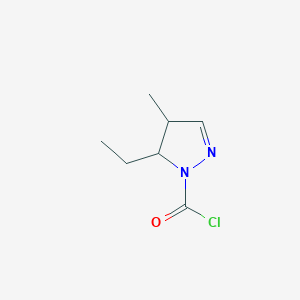
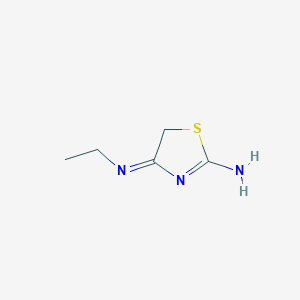

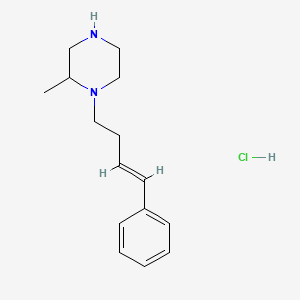
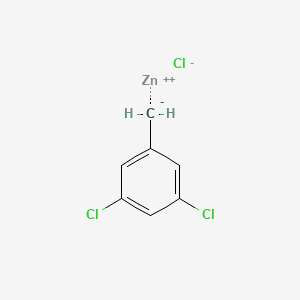
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
